molecular formula C20H21FN6O3 B12424703 Alk-IN-9

Alk-IN-9

Cat. No.: B12424703
M. Wt: 412.4 g/mol
InChI Key: KNGXEAMYHAUVNK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alk-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are employed to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. Advanced purification methods, including crystallization and chromatography, are used to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Alk-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms. Substitution reactions result in the formation of new compounds with altered functional groups .

Scientific Research Applications

Alk-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Alk-IN-9 exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as the signal transducer and activator of transcription 3 and protein kinase B pathways. By blocking these pathways, this compound reduces tumor cell viability and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Alk-IN-9

This compound is unique due to its specific binding affinity and selectivity for anaplastic lymphoma kinase. It has shown promising results in preclinical studies, demonstrating potent inhibition of anaplastic lymphoma kinase-driven cancer cell lines. Its distinct chemical structure and mechanism of action differentiate it from other inhibitors, making it a valuable addition to the arsenal of anaplastic lymphoma kinase-targeted therapies .

Properties

Molecular Formula

C20H21FN6O3

Molecular Weight

412.4 g/mol

IUPAC Name

(18R)-13-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,11,17,23-hexazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one

InChI

InChI=1S/C20H21FN6O3/c1-11-9-29-15-8-27-16-14(6-23-27)18(28)25-20(2,3)10-30-19-12(4-13(21)5-22-19)7-26(11)17(15)24-16/h4-6,8,11H,7,9-10H2,1-3H3,(H,25,28)/t11-/m1/s1

InChI Key

KNGXEAMYHAUVNK-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C

Canonical SMILES

CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.